9-Aminononan-1-ol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

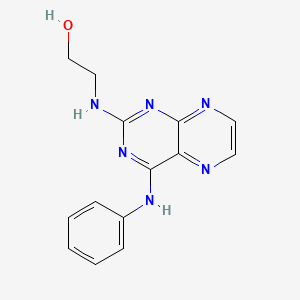

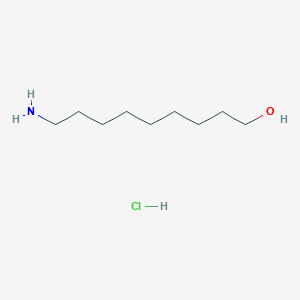

The molecular structure of 9-Aminononan-1-ol;hydrochloride consists of 9 carbon atoms, 22 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The InChI code is 1S/C9H21NO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 .Physical And Chemical Properties Analysis

9-Aminononan-1-ol;hydrochloride is a solid at room temperature . It has a boiling point of 250.5±13.0 C at 760 mmHg . The compound should be stored at a temperature of 4C and protected from light .Applications De Recherche Scientifique

Amino Acid Derivatization and Separation

9-Aminononan-1-ol hydrochloride, through its derivatives, has been utilized in the development of methods for the determination of amino acids. A notable application is in the derivatization of amino acids with 9-fluorenylmethyl chloroformate for reversed-phase high-performance liquid chromatography (HPLC). This approach enables the separation and quantification of amino acids under mild conditions, producing highly fluorescent and stable derivatives suitable for sensitive analysis in biological samples (Einarsson, Josefsson, & Lagerkvist, 1983).

Polymer Synthesis from Natural Sources

Research has demonstrated the synthesis of 9-Aminononanoic acid from soybean oil, which is a precursor for nylon-9, a high molecular weight polymer. This process involves alcoholysis, reductive ozonolysis, and reductive alkylation, showcasing an efficient route to produce bio-based polymers with potential industrial applications, thus contributing to sustainable development (Miller, Pryde, Awl, Kohlhase, & Moore, 1971).

RNA Activation and Ribozyme Mimicry

In the field of molecular biology, derivatives of 9-Aminononan-1-ol hydrochloride have been linked to oligonucleotides for site-selective RNA hydrolysis, acting as ribozyme mimics. This application is crucial for understanding RNA function and has potential implications in therapeutic developments, particularly in targeted RNA degradation strategies (Kuzuya, Machida, & Komiyama, 2002).

Green Chemistry Approaches

The compound's derivatives have been explored in green chemistry, such as in the bromination of 1-aminoanthra-9,10-quinone using a biodegradable solvent. This method highlights an environmentally friendly approach to chemical synthesis, reducing the reliance on harmful solvents and catalysts, and emphasizes the role of 9-Aminononan-1-ol hydrochloride derivatives in promoting sustainable chemical processes (Phadtare & Shankarling, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

9-aminononan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO.ClH/c10-8-6-4-2-1-3-5-7-9-11;/h11H,1-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJPURDFJMFVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCCO.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Aminononan-1-ol;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[Ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2539567.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2539575.png)

![3-[[1-(2-Ethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2539577.png)

![2-(ethylthio)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539580.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2539584.png)